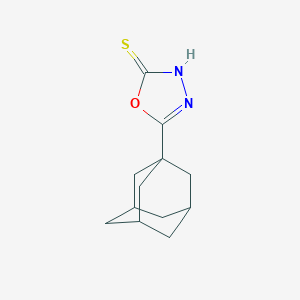

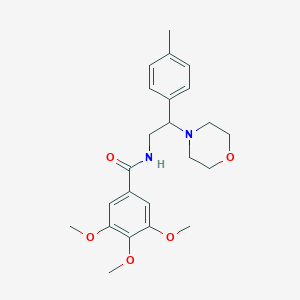

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantyl compounds are known for their unique structural, biological, and stimulus-responsive properties . They are often used in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of adamantyl compounds is distinctive due to the presence of a three-dimensional, rigid cage structure . This structure contributes to the unique physical and chemical properties of these compounds.Chemical Reactions Analysis

Adamantyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantyl compounds are influenced by their unique structural features. These compounds are known for their stability and reactivity .Scientific Research Applications

Antimicrobial Activity

Adamantane derivatives, including 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, have shown promising results in antimicrobial studies. For instance, N′-Heteroarylidene-1-adamantylcarbohydrazides and 2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines have demonstrated good activity against Gram-positive bacteria .

Antiviral Activity

Adamantane derivatives have also been associated with antiviral activity. They have shown inhibitory activity against human immunodeficiency viruses (HIV) . The adamantyl-1,3,4-oxadiazoline-2-thione, a similar compound to 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, displayed potent anti-HIV activity .

Medicinal Chemistry

The incorporation of an adamantyl moiety into a variety of molecules results in compounds with relatively high lipophilicity, which can modify the biological availability of these molecules . This property has been exploited in medicinal chemistry to enhance the therapeutic index of many experimental compounds .

Coordination Chemistry

N-heterocyclic carbenes, which can be synthesized from adamantane derivatives, have found wide applicability in coordination chemistry . They serve as good ligands for transition metals, opening up new research avenues .

Organocatalysis

N-heterocyclic carbenes, including those derived from adamantane, have been used in organocatalysis . Their unique properties have made them useful in some of the most significant catalytic transformations in the chemical industry .

Mechanism of Action

Target of Action

Adamantane derivatives have been known for their antiviral activity against the influenza and hiv viruses . They are also associated with central nervous, antimicrobial, and anti-inflammatory activities .

Mode of Action

It’s known that adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It’s known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Pharmacokinetics

A study on a similar compound, 2,4-diamino-5-adamantyl-6-methyl pyrimidine ethane sulfonate (damp-es), indicated a β-phase plasma half-life of 124–24 h and a large and variable volume of distribution .

Result of Action

Several 5-substituted-4-arylideneamino-3-mercapto-1,2,4-triazoles and their piperazinomethyl derivatives were reported to exhibit significant antimicrobial activity .

Action Environment

It’s known that the functional group derived from adamantane, adamantyl, is used to improve the thermal and mechanical properties of polymers , suggesting that the compound might exhibit stability under various environmental conditions.

Safety and Hazards

Future Directions

The unique properties of adamantyl compounds make them promising candidates for various applications in medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on exploring new synthesis methods, functionalization reactions, and potential applications of these compounds.

properties

IUPAC Name |

5-(1-adamantyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-11-14-13-10(15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPGHQEPSBOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361906.png)

![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361922.png)

![9-(5-Methyl-3-isoxazolyl)-8-(3-propoxyphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361927.png)

![2-(4-methylphenoxy)-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B361929.png)

![2-ethyl-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B361937.png)

![1-(2-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361938.png)

![7-Methyl-1,2-di(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361941.png)

![{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B361945.png)